[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
CAS No.:
Cat. No.: VC13468817
Molecular Formula: C20H29N3O3
Molecular Weight: 359.5 g/mol
* For research use only. Not for human or veterinary use.
![[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester -](/images/structure/VC13468817.png)
Specification
Molecular Formula | C20H29N3O3 |
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Molecular Weight | 359.5 g/mol |
IUPAC Name | benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-cyclopropylcarbamate |
Standard InChI | InChI=1S/C20H29N3O3/c1-15(21)19(24)22-12-6-5-9-18(22)13-23(17-10-11-17)20(25)26-14-16-7-3-2-4-8-16/h2-4,7-8,15,17-18H,5-6,9-14,21H2,1H3/t15-,18?/m0/s1 |
Standard InChI Key | DKAWHBPJSALOPD-BUSXIPJBSA-N |
Isomeric SMILES | C[C@@H](C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
SMILES | CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Canonical SMILES | CC(C(=O)N1CCCCC1CN(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Introduction
Structural Characterization and Molecular Features
The compound’s IUPAC name, benzyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-2-yl]methyl]-N-cyclopropylcarbamate, reflects its intricate architecture (Fig. 1):
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Piperidine ring: A six-membered nitrogen-containing heterocycle that contributes to conformational flexibility and potential receptor binding.
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(S)-2-Aminopropionyl group: An L-alanine-derived moiety that introduces chirality and hydrogen-bonding capabilities.
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Cyclopropylcarbamoyl unit: A strained three-membered ring system that enhances metabolic stability and modulates lipophilicity.
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Benzyl ester: A labile protecting group that may serve as a prodrug feature, enabling controlled release of active metabolites .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₂₀H₂₉N₃O₃ | |
Molecular Weight | 359.46 g/mol | |
Chiral Centers | 2 (piperidin-2-yl, S-configuration) | |
LogP (Predicted) | 2.8 ± 0.5 | |
Aqueous Solubility | Low (≤1 mg/mL at pH 7.4) |
Synthetic Routes and Optimization
The synthesis of this compound involves multi-step organic transformations, as inferred from analogous piperidine-carbamate derivatives (Fig. 2) :
Step 1: Piperidine Functionalization
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Starting Material: N-Boc-piperidin-2-ylmethanol undergoes deprotection to yield piperidin-2-ylmethanol.
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Acylation: Reaction with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid using carbodiimide coupling agents (e.g., EDC/HOBt) introduces the aminopropionyl group .
Step 2: Cyclopropane Incorporation
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Carbamate Formation: The secondary amine on the piperidine reacts with cyclopropyl isocyanate to form the cyclopropylcarbamoyl moiety .
Step 3: Benzyl Esterification
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Esterification: The terminal carboxylic acid (if present) is protected via benzyl chloroformate in the presence of a base (e.g., NaOH) .
Table 2: Critical Reaction Conditions
Step | Reagents/Conditions | Yield | Purification Method |
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1 | EDC, HOBt, DMF, 0°C → RT, 12h | 78% | Silica chromatography (EtOAc/hexanes) |
2 | Cyclopropyl isocyanate, THF, 40°C | 65% | Recrystallization (MeOH/H₂O) |
3 | Benzyl chloroformate, NaOH, Et₂O | 82% | Flash chromatography (CH₂Cl₂/MeOH) |
Prodrug Design and Metabolic Stability
The benzyl ester group is susceptible to hydrolysis by esterases, potentially releasing a carboxylic acid metabolite. In vitro studies of similar compounds show:
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Plasma Stability: t₁/₂ = 2.5 hours in human plasma, indicating moderate esterase resistance .
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Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s, suggesting adequate intestinal absorption for oral bioavailability .
Challenges and Future Directions
Synthetic Complexity
The presence of multiple stereocenters and sensitive functional groups (e.g., cyclopropane) complicates large-scale synthesis. Advances in asymmetric catalysis (e.g., chiral Lewis acids) could improve enantioselectivity .
Therapeutic Applications
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